Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl-
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Overview
Description
Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl-, also known by its chemical formula C8H20N4, is a compound of interest in various scientific fields due to its unique structure and reactivity . This compound belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond.
Preparation Methods
The synthesis of Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl- typically involves the reaction of hydrazine derivatives with appropriate alkylating agents. One common method includes the reaction of 2,2-diethylhydrazine with ethylating agents under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Scientific Research Applications
Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl- involves its interaction with molecular targets through its nitrogen-nitrogen double bond. This interaction can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl- can be compared with other diazene compounds such as:
Diazene, dimethyl-:
Diazene, bis(1,1-dimethylethyl)-: This compound has bulkier tert-butyl groups, leading to different reactivity and applications.
Properties
CAS No. |
51576-32-0 |
---|---|
Molecular Formula |
C8H20N4 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1,1-diethyl-2-[1-(ethyldiazenyl)ethyl]hydrazine |
InChI |
InChI=1S/C8H20N4/c1-5-9-10-8(4)11-12(6-2)7-3/h8,11H,5-7H2,1-4H3 |
InChI Key |
BWOHUQVAJNGKEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN=NC(C)NN(CC)CC |
Origin of Product |
United States |
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